molecular formula C4H8O2 B1580634 Ethene, 1,1-dimethoxy- CAS No. 922-69-0

Ethene, 1,1-dimethoxy-

Cat. No. B1580634
CAS RN: 922-69-0
M. Wt: 88.11 g/mol
InChI Key: FJTRNRFAIZEJJJ-UHFFFAOYSA-N
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Description

Ethene, 1,1-dimethoxy-, also known as dimethoxyethene, is a colorless liquid with a sweet odor. It is a highly reactive compound and is widely used in various chemical reactions. The molecular formula of Ethene, 1,1-dimethoxy- is C4H8O2 and its molecular weight is 88.1051 .


Synthesis Analysis

One of the synthesis methods for 1,1-dimethoxyethene involves the use of methanol in a one-pot process over bifunctional catalysts . Another method involves the hydrolysis of 2 H2O + C4H8O2 to produce C2H4O2 + 2 CH4O, with a heat of hydrolysis of -74.4 ± 3.6 kJ/mol .


Molecular Structure Analysis

The molecular structure of Ethene, 1,1-dimethoxy- can be represented by the InChI string: InChI=1S/C4H8O2/c1-4(5-2)6-3/h1H2,2-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Ethene, 1,1-dimethoxy- is involved in various chemical reactions. For instance, it reacts with 2 molecules of water to produce acetic acid and 2 molecules of methanol, with a reaction heat of -74.4 ± 3.6 kJ/mol .


Physical And Chemical Properties Analysis

Ethene, 1,1-dimethoxy- has a molecular weight of 88.1051 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Proton Affinity and Geometry Analysis

1,1-Dimethoxyethene's equilibrium geometries and proton affinities have been investigated through ab initio calculations. Ösapay, Delhalle, and Hevesi (2010) explored the STO-3G equilibrium geometries for methoxy ethene, 1-1-dimethoxy ethene, and their analogs, providing insights into the carbenium ion stabilizing abilities of methoxy groups (Ösapay, Delhalle, & Hevesi, 2010).

Hydroxyl Radical Formation Studies

Ethene formation from 2-keto-thiomethyl-butyric acid (KMBA) was used to measure hydroxyl radical generation in studies by Müller and Kappus (1988). Their research focused on the antipsoriatic drug dithranol, revealing its ability to convert KMBA to ethene under aerobic conditions (Müller & Kappus, 1988).

Synthesis of Silyl Ethenes

Pawluć et al. (2005) presented a facile method for synthesizing symmetrical 1,1-bis(silyl)ethenes. They developed a process involving silylative coupling cyclization, followed by reaction with Grignard reagents, opening up new pathways for the synthesis of cyclic carbosiloxane compounds (Pawluć et al., 2005).

Applications in Solar Cell Technology

Cabau et al. (2015) explored the use of diarylamino-substituted tetraarylethene as an efficient hole transport material for methyl ammonium lead iodide perovskite solar cells. Their findings highlighted the potential of such materials in enhancing light-to-energy conversion efficiencies (Cabau et al., 2015).

Catalytic Reactions and Dimerization

Research by Escobar et al. (2015) involved the use of 1,1-dimethoxyethene in catalytic reactions. They studied a cationic methallyl nickel precatalyst for ethene dimerizations, revealing insights into the reaction rates and catalytically active species (Escobar et al., 2015).

Conformational Analysis and Vibrational Spectra

Joseph et al. (2014) conducted a molecular conformational analysis of trans-1,2-bis(3,5-dimethoxy phenyl)-ethene. They employed density functional theory (DFT) to investigate the structural stability and vibrational wavenumbers, contributing to our understanding of ethene's molecular behavior (Joseph et al., 2014).

Microwave Spectrum and Structure

Firth and Kuczkowski (1995) studied the microwave spectrum and structure of the furan · ethene complex. Their research provided detailed insights into the molecular interaction and structure of this complex, expanding our knowledge of ethene's behavior in different molecular environments (Firth & Kuczkowski, 1995).

Safety And Hazards

Ethene, 1,1-dimethoxy- is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may damage fertility .

properties

IUPAC Name

1,1-dimethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(5-2)6-3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTRNRFAIZEJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238924
Record name Ethene, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethene, 1,1-dimethoxy-

CAS RN

922-69-0
Record name 1,1-Dimethoxyethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETENE DIMETHYL ACETAL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MR McGillen, AT Archibald, T Carey… - Physical Chemistry …, 2011 - pubs.rsc.org
Heteroatomic unsaturated volatile organic compounds (HUVOCs) are common trace components of the atmosphere, yet their diverse chemical behaviour presents difficulties for …
Number of citations: 43 pubs.rsc.org
K Ösapay, J Delhalle, L Hevesi - Bulletin des Sociétés …, 1986 - Wiley Online Library
STO‐3G equilibrium geometries for methoxy ethene, 1–1‐dimethoxy ethene, their thio analogs as well as for the corresponding C‐protonated species are reported. The carbenium ion …
Number of citations: 2 onlinelibrary.wiley.com
A Bergantini, P Maksyutenko… - The Astrophysical …, 2017 - iopscience.iop.org
The structural isomers ethanol (CH 3 CH 2 OH) and dimethyl ether (CH 3 OCH 3) were detected in several low-, intermediate-, and high-mass star-forming regions, including Sgr B2, …
Number of citations: 54 iopscience.iop.org
Z Wan, QD Wang - Chemical Physics Letters, 2020 - Elsevier
An error correction model is established by combining the experimental values and the calculated values obtained by the semi-empirical method AM1, and using the multiple stepwise …
Number of citations: 3 www.sciencedirect.com
Z Wan, QD Wang, J Liang - International Journal of Quantum …, 2021 - Wiley Online Library
This work investigates possible improvements in the accuracy of semiempirical quantum chemistry (SQC) methods for the prediction of standard enthalpy of formation ( Δ f H o ) through …
Number of citations: 15 onlinelibrary.wiley.com
S Syamsudin, S Purwati, A Surachman… - Jurnal …, 2016 - jurnalselulosa.org
Wastewater treatment sludge cake and pulp reject from kraft pulp mill are sources of renewable energy. This study evaluated the effects of temperature on pyrolysis to convert sludge …
Number of citations: 4 jurnalselulosa.org

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